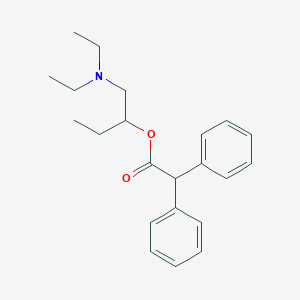
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a chiral molecule that has two enantiomers, which have different biological activities.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate is not well understood. However, it has been suggested that the compound may exert its biological activity through modulation of the cyclooxygenase (COX) enzyme pathway, which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a pharmaceutical agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. Additionally, the compound has a relatively simple synthesis method and low toxicity profile, making it easy to handle in the lab. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in medicinal chemistry and material science. Finally, the development of derivatives of 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate with improved solubility and biological activity may lead to the discovery of new pharmaceutical agents.
Métodos De Síntesis
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate can be synthesized using a variety of methods, including the reaction of 2,2-diphenylacetic acid with 1-(diethylamino)butan-2-ol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). Alternatively, the compound can be synthesized via the reaction of 2,2-diphenylacetic acid with 1-(diethylamino)butan-2-amine in the presence of a coupling reagent such as EDC or N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate has been studied for its potential applications in medicinal chemistry as a chiral building block for the synthesis of various pharmaceuticals. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been studied for its potential use in the synthesis of chiral liquid crystals, which have applications in the field of display technology.
Propiedades
Número CAS |
13426-07-8 |
|---|---|
Nombre del producto |
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate |
Fórmula molecular |
C22H29NO2 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
1-(diethylamino)butan-2-yl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H29NO2/c1-4-20(17-23(5-2)6-3)25-22(24)21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20-21H,4-6,17H2,1-3H3 |
Clave InChI |
MLDAYGZPPRLGLE-UHFFFAOYSA-N |
SMILES |
CCC(CN(CC)CC)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCC(CN(CC)CC)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Números CAS relacionados |
10521-40-1 (mono-hydrochloride) |
Sinónimos |
eterofen ethyldiphacil ethyldiphacil monohydrochloride ethyldiphenacetate IEM-506 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



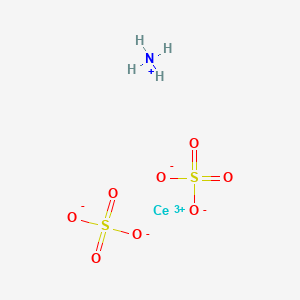
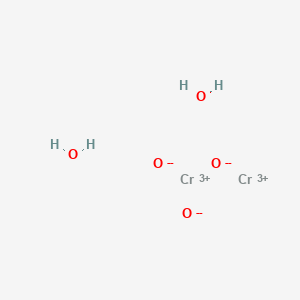
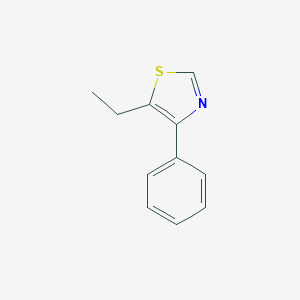
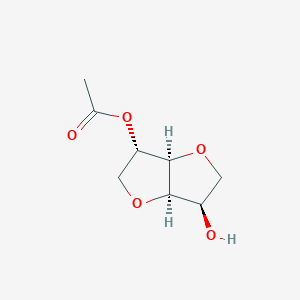
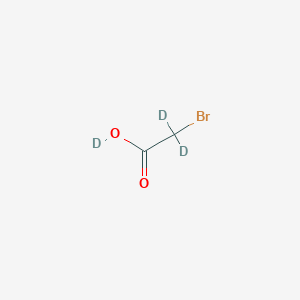
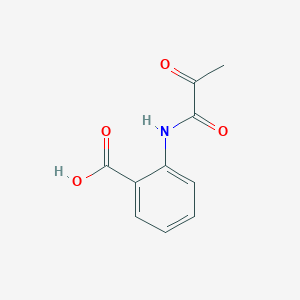
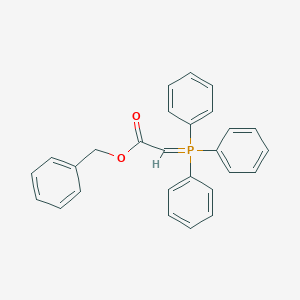
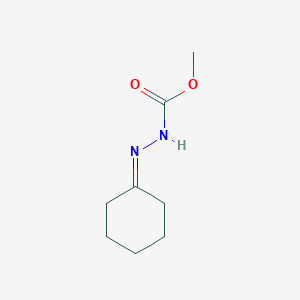
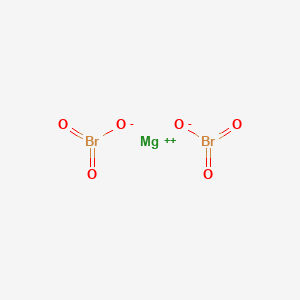
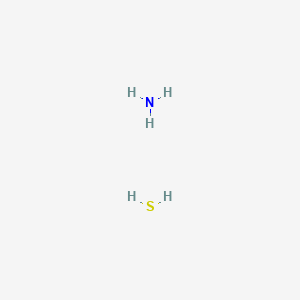
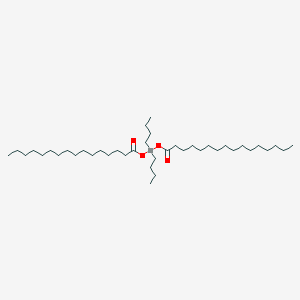

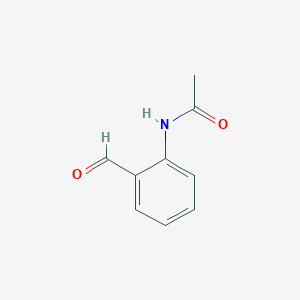
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)